An In-Depth Technical Guide to the Molecular Structure of 3-((tert-Butoxycarbonyl)amino)furan-2-carboxylic acid
An In-Depth Technical Guide to the Molecular Structure of 3-((tert-Butoxycarbonyl)amino)furan-2-carboxylic acid
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive analysis of the molecular structure and properties of 3-((tert-Butoxycarbonyl)amino)furan-2-carboxylic acid, a heterocyclic organic compound of significant interest in medicinal chemistry and drug discovery. The strategic incorporation of a Boc-protected amine on the furan scaffold makes this molecule a valuable building block for the synthesis of complex pharmaceutical agents. This document will delve into the intricacies of its molecular architecture, the synergistic interplay of its functional groups, and the foundational principles guiding its synthesis and characterization. While specific, publicly available experimental spectroscopic data for this exact molecule is limited, this guide will leverage established principles of organic chemistry and data from analogous structures to provide a robust theoretical and practical framework for researchers.
Introduction: The Strategic Importance of Substituted Furans
Furan-2-carboxylic acid and its derivatives are privileged scaffolds in medicinal chemistry, appearing in a wide array of therapeutic agents.[1] The furan ring system, an aromatic five-membered heterocycle containing oxygen, serves as a versatile template for the development of drugs with diverse biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[2][3] The introduction of an amino group, protected by the acid-labile tert-butoxycarbonyl (Boc) group, at the 3-position of the furan-2-carboxylic acid core, creates a trifunctional molecule with significant potential for further chemical elaboration. The Boc protecting group is a cornerstone of modern organic synthesis, prized for its stability in a broad range of reaction conditions and its facile removal under mild acidic conditions. This strategic protection allows for selective reactions at other positions of the molecule, enabling the construction of complex molecular architectures.
Molecular Structure and Properties
The molecular structure of 3-((tert-Butoxycarbonyl)amino)furan-2-carboxylic acid is characterized by a furan ring substituted with a carboxylic acid group at the 2-position and a Boc-protected amino group at the 3-position.
Key Structural Features:
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Furan Ring: An aromatic heterocycle that contributes to the overall planarity and electronic properties of the molecule.
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Carboxylic Acid Group: An acidic functional group that can participate in hydrogen bonding and salt formation, influencing the molecule's solubility and pharmacokinetic properties.
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Boc-Protected Amino Group: A carbamate functional group that renders the amino group nucleophilically inactive under many conditions, thereby directing the reactivity of the molecule. The bulky tert-butyl group also imparts specific steric properties.
Physicochemical Properties:
| Property | Value | Source |
| CAS Number | 886365-15-9 | [4] |
| Molecular Formula | C₁₀H₁₃NO₅ | [4] |
| Molecular Weight | 227.21 g/mol | [4] |
| Appearance | Solid (predicted) | [4] |
| Purity | Typically ≥97% | |
| Storage Temperature | 2-8°C |
Spectroscopic Characterization (Theoretical Framework)
A comprehensive understanding of the molecular structure of 3-((tert-Butoxycarbonyl)amino)furan-2-carboxylic acid requires detailed spectroscopic analysis. Although specific experimental spectra for this compound are not widely published, we can predict the expected spectroscopic signatures based on the constituent functional groups and related structures.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR:
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Furan Protons: The two protons on the furan ring are expected to appear as distinct signals in the aromatic region, likely between 6.0 and 8.0 ppm. Their chemical shifts and coupling constants will be influenced by the electronic effects of the carboxylic acid and the Boc-amino substituents.
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NH Proton: The proton of the carbamate nitrogen is expected to appear as a singlet, the chemical shift of which can be highly variable depending on the solvent and concentration, but typically in the range of 7.0-9.0 ppm.
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tert-Butyl Protons: A characteristic sharp singlet integrating to nine protons will be observed in the upfield region, typically around 1.5 ppm, corresponding to the magnetically equivalent methyl groups of the Boc protecting group.
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Carboxylic Acid Proton: The acidic proton of the carboxylic acid will appear as a broad singlet at a downfield chemical shift, typically above 10 ppm, and its signal may be exchangeable with D₂O.
¹³C NMR:
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Carbonyl Carbons: Two distinct signals for the carbonyl carbons are expected in the downfield region (150-180 ppm). The carboxylic acid carbonyl will likely be at the lower end of this range, while the carbamate carbonyl of the Boc group will be at the higher end.
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Furan Carbons: Four signals corresponding to the carbons of the furan ring are expected in the aromatic region (approximately 100-160 ppm). The carbons directly attached to the substituents (C2 and C3) will have distinct chemical shifts from the other two furan carbons.
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Boc Group Carbons: The quaternary carbon and the three methyl carbons of the tert-butyl group will give rise to two signals. The quaternary carbon will appear around 80 ppm, and the methyl carbons will be observed in the upfield region, typically around 28 ppm.
Infrared (IR) Spectroscopy
The IR spectrum will be characterized by the vibrational modes of the key functional groups:
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O-H Stretch (Carboxylic Acid): A very broad absorption band is expected in the region of 2500-3300 cm⁻¹, characteristic of the hydrogen-bonded O-H stretch of a carboxylic acid dimer.
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N-H Stretch (Carbamate): A sharp to moderately broad absorption is anticipated around 3300-3400 cm⁻¹ for the N-H stretch of the carbamate.
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C=O Stretch (Carboxylic Acid and Carbamate): Two distinct and strong carbonyl stretching bands are expected between 1680 and 1760 cm⁻¹. The carboxylic acid carbonyl will likely appear around 1700-1725 cm⁻¹, while the carbamate carbonyl will be at a slightly higher frequency, typically 1720-1740 cm⁻¹.
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C-O Stretch: Strong C-O stretching vibrations from the carboxylic acid and the ester component of the carbamate will be visible in the 1200-1300 cm⁻¹ region.
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Furan Ring Vibrations: Characteristic C-H and C=C stretching and bending vibrations for the furan ring will be present.
Mass Spectrometry (MS)
In an electron ionization (EI) mass spectrum, the molecular ion peak (M⁺) at m/z 227 would be expected. Key fragmentation patterns would likely involve:
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Loss of the tert-Butyl Group: A prominent fragment at [M-57]⁺ resulting from the loss of the tert-butyl cation.
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Loss of CO₂: Decarboxylation of the carboxylic acid could lead to a fragment at [M-44]⁺.
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Loss of the Boc Group: Cleavage of the entire Boc group could also be a significant fragmentation pathway.
Synthesis Strategy: A Conceptual Workflow
While a specific, detailed experimental protocol for the synthesis of 3-((tert-Butoxycarbonyl)amino)furan-2-carboxylic acid is not readily found in peer-reviewed literature, a logical synthetic route can be proposed based on established organic chemistry principles. The most plausible approach involves the synthesis of a 3-aminofuran-2-carboxylate ester, followed by Boc protection of the amino group and subsequent hydrolysis of the ester to the carboxylic acid.
Conceptual Synthesis Workflow
Caption: Conceptual workflow for the synthesis of the target molecule.
Step-by-Step Methodological Considerations
Step 1: Synthesis of Ethyl 3-Aminofuran-2-carboxylate
A plausible route to the core 3-aminofuran-2-carboxylate scaffold involves the reaction of ethyl glycolate with a suitable β-ketonitrile in the presence of a base. This type of cyclization reaction is a known method for the formation of substituted furans.
Step 2: Boc Protection of the Amino Group
The resulting 3-aminofuran-2-carboxylate ester can then be protected with di-tert-butyl dicarbonate (Boc₂O) in the presence of a suitable base, such as triethylamine or sodium bicarbonate, in an appropriate solvent like tetrahydrofuran (THF) or dichloromethane (DCM). This is a standard and high-yielding procedure for the introduction of the Boc protecting group onto an amino functionality.[5]
Step 3: Hydrolysis of the Ester
The final step involves the saponification of the ethyl ester to the corresponding carboxylic acid. This is typically achieved by treating the Boc-protected ester with a base such as lithium hydroxide or sodium hydroxide in a mixture of water and an organic solvent like THF or methanol. Subsequent acidification of the reaction mixture with a mineral acid (e.g., HCl) will yield the desired 3-((tert-Butoxycarbonyl)amino)furan-2-carboxylic acid.
Applications in Drug Discovery and Development
The title compound is a valuable intermediate for the synthesis of more complex molecules with potential therapeutic applications. The presence of three distinct functional groups—the furan ring, the carboxylic acid, and the protected amine—allows for a variety of chemical transformations.
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Peptide Synthesis: The carboxylic acid can be coupled with amines to form amide bonds, while the Boc-protected amine can be deprotected to reveal a free amine for further elongation of a peptide chain.
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Heterocyclic Chemistry: The furan ring can undergo various transformations, and the substituents can be modified to explore structure-activity relationships (SAR) in drug discovery programs.
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Scaffold for Library Synthesis: The molecule can serve as a starting point for the creation of a library of diverse compounds for high-throughput screening.
Conclusion
3-((tert-Butoxycarbonyl)amino)furan-2-carboxylic acid is a strategically important molecule in the field of organic synthesis and medicinal chemistry. Its molecular structure, featuring a furan core with orthogonal protecting and reactive groups, makes it an ideal building block for the synthesis of novel compounds with potential biological activity. While a comprehensive experimental characterization is not widely available in the public domain, this guide has provided a robust theoretical framework for understanding its molecular structure, spectroscopic properties, and a logical synthetic approach. Further research and publication of detailed experimental data for this compound would be a valuable contribution to the scientific community.
